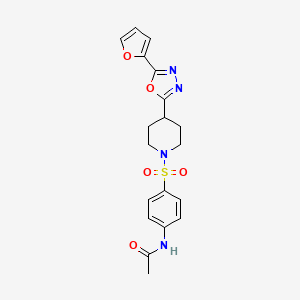
N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound with intricate molecular architecture
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Furan-2-yl-1,3,4-oxadiazole
React furan-2-carboxylic acid hydrazide with an appropriate oxidizing agent to yield furan-2-yl-1,3,4-oxadiazole.
Reaction condition: acidic or basic medium, temperature control between 60-80°C.
Nucleophilic Substitution
Introduce the piperidine moiety through nucleophilic substitution using a suitable halide derivative.
Reaction condition: reflux in an organic solvent, e.g., dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine.
Sulfonylation
Attach the sulfonyl group by reacting the intermediate with sulfonyl chloride.
Reaction condition: low temperature (0-5°C) to control reactivity, using an organic solvent like dichloromethane.
Acetylation
Final acetylation to incorporate the acetamide group using acetic anhydride or acetyl chloride.
Reaction condition: mild heating (40-60°C) to ensure complete reaction.
Industrial Production Methods
Similar synthetic routes are employed at an industrial scale with optimizations in reaction conditions to enhance yield and purity. Continuous flow synthesis and automated reaction setups may be utilized to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation, forming furan-2,5-dione under strong oxidizing conditions (e.g., permanganate, dichromate).
Reduction: : The oxadiazole ring can be reduced to form dihydro derivatives using mild reducing agents such as sodium borohydride.
Substitution: : Electrophilic aromatic substitution on the phenyl ring, utilizing reagents like halogens or nitro groups under Lewis acid catalysis.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: NaBH₄, H₂/Pd-C
Substitution catalysts: AlCl₃, FeBr₃
Major Products Formed
Oxidation: formation of furan-2,5-dione
Reduction: formation of dihydro derivatives
Substitution: halogenated or nitro-substituted products on the phenyl ring
Scientific Research Applications
Chemistry
Utilized in the synthesis of complex organic molecules due to its multiple reactive sites.
Acts as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine
Explored for its potential as a pharmaceutical lead compound due to its diverse functional groups, which may interact with various biological targets.
Investigated for anti-inflammatory and anticancer properties.
Industry
Used in the development of new materials with specialized properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various therapeutic effects.
Molecular Targets and Pathways
Enzyme inhibition: The sulfonyl and oxadiazole groups may inhibit enzyme activity by binding to active sites.
Receptor binding: The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison
N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide: : Lacks the sulfonyl group, reducing its potential interactions with enzymes.
N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide: : Similar structure but with an ethanamide group, affecting its physicochemical properties and biological activity.
Uniqueness
The presence of the sulfonyl group in N-(4-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide enhances its reactivity and potential for diverse applications compared to similar compounds.
List of Similar Compounds
N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
N-(4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)phenyl)ethanamide
N-(4-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)methanamide
This deep dive into this compound should offer a solid understanding of its synthesis, reactivity, and applications
Properties
IUPAC Name |
N-[4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-13(24)20-15-4-6-16(7-5-15)29(25,26)23-10-8-14(9-11-23)18-21-22-19(28-18)17-3-2-12-27-17/h2-7,12,14H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCUVBJBIRQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














